molecular formula C12H7Cl2NO2 B6392215 6-(2,3-Dichlorophenyl)pyridine-3-carboxylic acid CAS No. 1262001-20-6

6-(2,3-Dichlorophenyl)pyridine-3-carboxylic acid

Cat. No.: B6392215
CAS No.: 1262001-20-6
M. Wt: 268.09 g/mol
InChI Key: WJRQWNKYFFTSDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2,3-Dichlorophenyl)pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids It is characterized by the presence of a pyridine ring substituted with a carboxylic acid group at the 3-position and a dichlorophenyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,3-Dichlorophenyl)pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or boronate ester with a halogenated aromatic compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Industrial production often employs optimized reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

6-(2,3-Dichlorophenyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The dichlorophenyl group can undergo substitution reactions, where one or both chlorine atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can result in a variety of substituted phenyl derivatives.

Scientific Research Applications

6-(2,3-Dichlorophenyl)pyridine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: Due to its potential biological activities, this compound is explored as a lead compound in drug discovery and development.

    Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives may find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(2,3-Dichlorophenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2,5-Dichlorophenyl)pyridine-3-carboxylic acid
  • 6-(2,4-Dichlorophenyl)pyridine-3-carboxylic acid
  • 6-(2,5-Dimethoxyphenyl)pyridine-3-carboxylic acid
  • 6-(2,5-Dimethylphenyl)pyridine-3-carboxylic acid

Uniqueness

6-(2,3-Dichlorophenyl)pyridine-3-carboxylic acid is unique due to the specific positioning of the dichlorophenyl group at the 2,3-positions on the phenyl ring. This specific substitution pattern can influence the compound’s reactivity, biological activity, and overall properties. Compared to its analogs with different substitution patterns, this compound may exhibit distinct chemical and biological behaviors, making it a valuable compound for research and development.

Properties

IUPAC Name

6-(2,3-dichlorophenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO2/c13-9-3-1-2-8(11(9)14)10-5-4-7(6-15-10)12(16)17/h1-6H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRQWNKYFFTSDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=NC=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40687990
Record name 6-(2,3-Dichlorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40687990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262001-20-6
Record name 6-(2,3-Dichlorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40687990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.